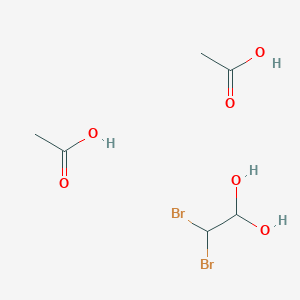
Acetic acid;2,2-dibromoethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2-dibromoethane-1,1-diol is a compound that combines the properties of acetic acid and 2,2-dibromoethane-1,1-diol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar. 2,2-dibromoethane-1,1-diol is a brominated organic compound with significant industrial and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of 2,2-dibromoethane-1,1-diol typically involves the bromination of ethylene glycol. Ethylene glycol reacts with bromine in the presence of a solvent like carbon tetrachloride to produce 2,2-dibromoethane-1,1-diol.
Industrial Production: Industrially, 2,2-dibromoethane-1,1-diol is produced by the reaction of ethylene with bromine.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2,2-dibromoethane-1,1-diol can undergo oxidation reactions to form various brominated products.
Reduction: Reduction of 2,2-dibromoethane-1,1-diol can lead to the formation of ethylene glycol and other simpler compounds.
Substitution: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Carbon tetrachloride, dichloromethane.
Major Products
Brominated Derivatives: Various brominated organic compounds.
Ethylene Glycol: A common product of reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Brominated Compounds: Used as an intermediate in the synthesis of other brominated organic compounds.
Grignard Reagents: Activation of magnesium for Grignard reagent formation.
Biology and Medicine
Pharmaceuticals: Used in the synthesis of certain pharmaceutical compounds.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industry
Pesticides: Historically used as a pesticide and fumigant.
Resins and Polymers: Utilized in the production of resins, gums, and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-dibromoethane-1,1-diol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This compound can also generate reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Dibromomethane: A simpler brominated compound with similar reactivity.
Bromoform: Another brominated compound used in various chemical applications.
Tetrabromomethane: A more heavily brominated compound with different properties.
Uniqueness
2,2-dibromoethane-1,1-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct reactivity and applications compared to other brominated compounds.
Propiedades
Número CAS |
63418-85-9 |
|---|---|
Fórmula molecular |
C6H12Br2O6 |
Peso molecular |
339.96 g/mol |
Nombre IUPAC |
acetic acid;2,2-dibromoethane-1,1-diol |
InChI |
InChI=1S/C2H4Br2O2.2C2H4O2/c3-1(4)2(5)6;2*1-2(3)4/h1-2,5-6H;2*1H3,(H,3,4) |
Clave InChI |
YGESGXLDZLRKHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(C(Br)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



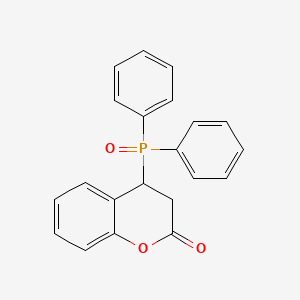
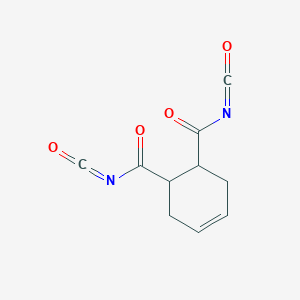
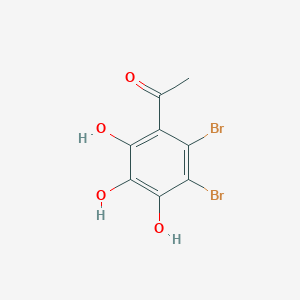

![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
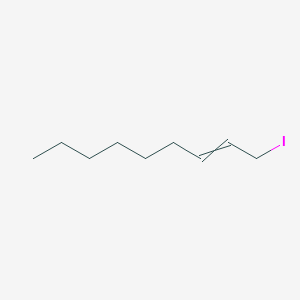

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
